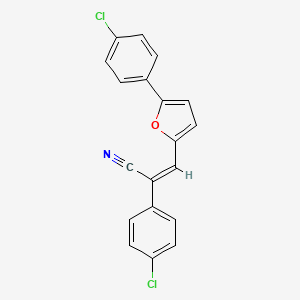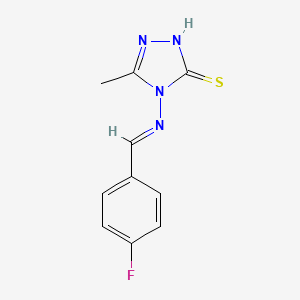![molecular formula C21H18O4 B5613574 5-(4-methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5613574.png)
5-(4-methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Overview
Description
5-(4-Methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furocoumarin family These compounds are known for their diverse biological activities and are often used in medicinal chemistry and phototherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N) in acetonitrile (MeCN). The reaction proceeds in two steps: the initial interaction of the starting materials followed by the formation of the furocoumarin moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs. Substitution reactions could introduce new functional groups, leading to a variety of substituted furocoumarins.
Scientific Research Applications
5-(4-Methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in phototherapy for skin conditions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may act as a photosensitizer in phototherapy, generating reactive oxygen species upon exposure to light, which can then target and destroy abnormal cells .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A well-known furocoumarin used in phototherapy.
Bergapten: Another furocoumarin with similar phototherapeutic properties.
Xanthotoxin: Used in the treatment of skin disorders.
Uniqueness
5-(4-Methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other furocoumarins. Its trimethyl and methoxyphenyl groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2,3,9-trimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-11-13(3)24-20-12(2)21-18(9-16(11)20)17(10-19(22)25-21)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOCHMDORGGYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5613495.png)
![2-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-phenyl-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5613519.png)
![methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5613526.png)
![2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE](/img/structure/B5613531.png)
![Ethyl 5-methyl-3-[(2-methylphenyl)methyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5613538.png)
![4-{[7-methoxy-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-methyl-2-piperazinone](/img/structure/B5613544.png)

![2-[3-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5613551.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N'-phenylbenzenecarboximidamide](/img/structure/B5613567.png)
![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methyl-N-propylacetamide](/img/structure/B5613585.png)
![N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE](/img/structure/B5613586.png)
![[(2-chlorobenzoyl)amino]methyl 3-nitrobenzoate](/img/structure/B5613593.png)
![4-{(2-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5613599.png)
